![molecular formula C15H21N3O4 B1502339 (S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate CAS No. 348165-32-2](/img/structure/B1502339.png)
(S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate
Overview
Description
(S)-tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamate, also known as S-NPPC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Crystal Structure and Dipole Orientation
Crystals of a related compound, tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, have been examined for their structure, revealing the orientation of carbamate and amide, and how their dipoles add up. This structure results in an electric dipole moment, influencing the overall molecular arrangement (Baillargeon, Lussier, & Dory, 2014).
Chirality and Intramolecular Hydrogen Bonding
The compound tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, a variant of the molecule , demonstrates the significance of chirality and intramolecular hydrogen bonding in determining the physical properties and stability of such compounds (Weber, Ettmayer, Hübner, & Gstach, 1995).
Synthesis and Manufacturing Processes
A synthesis process for a similar compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, shows the potential for efficient production methods of these compounds, highlighting their relevance in pharmaceutical manufacturing (Li et al., 2012).
Lithiation Processes
The study of lithiation of tert-butyl N-(pyridin-3-ylmethyl)carbamate reveals insights into regioselective reactions and their potential applications in synthetic chemistry (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Photoredox-Catalyzed Reactions
The use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in photoredox-catalyzed reactions, as an amidyl-radical precursor, underlines the compound's role in developing new synthetic pathways (Wang et al., 2022).
Catalytic Applications
The study of divalent heteroleptic ytterbium complexes, including tert-butylcarbazol-9-yl ligands, shows the potential of such compounds in catalysis, specifically for hydrophosphination and hydroamination reactions (Basalov et al., 2014).
Pyrrolidine Derivatives and Stability
Research on pyrrolidine nitroxides with tert-butyl substituents, such as 3,4-unsubstituted 2-tert-butyl-2-ethylpyrrolidine-1-oxyls, demonstrates their high resistance to bioreduction and stability, making them relevant in medicinal and biochemical research (Taratayko et al., 2022).
Asymmetric Synthesis
The compound ((S)-pyrrolidin-2-yl)methyl phenylcarbamate has been used as a chiral organocatalyst for asymmetric Michael addition, highlighting its importance in the field of asymmetric synthesis (Kaur et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information on this compound, it’s difficult to determine its exact mode of action. Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been found to have a broad range of biological activities .
properties
IUPAC Name |
tert-butyl N-[(3S)-1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)16-11-8-9-17(10-11)12-6-4-5-7-13(12)18(20)21/h4-7,11H,8-10H2,1-3H3,(H,16,19)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGSCQCZBVODJB-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693171 | |
Record name | tert-Butyl [(3S)-1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
348165-32-2 | |
Record name | tert-Butyl [(3S)-1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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